molecular formula C17H14N2O2 B2817553 2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione CAS No. 116594-85-5

2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione

Cat. No.: B2817553
CAS No.: 116594-85-5
M. Wt: 278.311
InChI Key: MGMGPUJOGQHNGQ-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. . The compound’s structure consists of an isoindoline-1,3-dione core with a 2-phenylpropylideneamino substituent, making it a versatile molecule for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the N-isoindoline-1,3-dione scaffold, which can then be further functionalized to introduce the 2-phenylpropylideneamino group. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of isoindoline-1,3-dione derivatives, including this compound, involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .

Mechanism of Action

The mechanism of action of 2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituent groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, including its potential use as a therapeutic agent and its role in chemical synthesis .

Properties

IUPAC Name

2-[(E)-2-phenylpropylideneamino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12(13-7-3-2-4-8-13)11-18-19-16(20)14-9-5-6-10-15(14)17(19)21/h2-12H,1H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMGPUJOGQHNGQ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=NN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=N/N1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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